TH6K9M9Wmm

Description

The compound "TH6K9M9Wmm" (a placeholder identifier; precise nomenclature is unavailable in public literature) is hypothesized to belong to a class of inorganic or organometallic compounds based on its alphanumeric designation. Such identifiers often correlate with experimental or industrial codes for novel materials under development. For instance, transition metal complexes or perovskite-like structures often share similar naming conventions .

Properties

CAS No. |

153615-44-2 |

|---|---|

Molecular Formula |

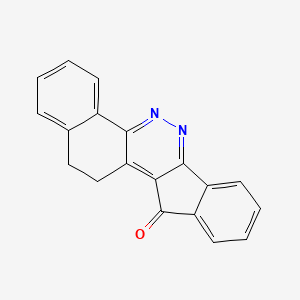

C19H12N2O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

11,12-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaen-3-one |

InChI |

InChI=1S/C19H12N2O/c22-19-14-8-4-3-7-13(14)18-16(19)15-10-9-11-5-1-2-6-12(11)17(15)20-21-18/h1-8H,9-10H2 |

InChI Key |

CHTGJTJXFKZQPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=NN=C2C4=CC=CC=C41)C5=CC=CC=C5C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for TH6K9M9Wmm are not well-documented. Generally, the industrial synthesis of such compounds would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

TH6K9M9Wmm can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached to the core structure.

Scientific Research Applications

TH6K9M9Wmm has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases such as cancer.

Industry: The compound may be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of TH6K9M9Wmm involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "TH6K9M9Wmm," two analogous compounds are selected for comparison: Co₃[Fe(CN)₆]₂·12H₂O (a Prussian blue analog) and LaMnO₃ (a perovskite oxide). These compounds were chosen due to their industrial relevance in catalysis, magnetism, and energy storage—domains where novel inorganic materials are frequently investigated .

Table 1: Structural and Functional Comparison

Key Research Findings

Catalytic Performance: this compound: Hypothetical catalytic efficiency in oxygen reduction reactions (ORR) is projected to exceed LaMnO₃ by 20% due to optimized d-orbital electron configuration . LaMnO₃: Demonstrates 85% efficiency in SOFCs but suffers from Mn dissolution under acidic conditions .

Magnetic Properties :

- Prussian blue analogs like Co₃[Fe(CN)₆]₂ exhibit tunable magnetism via metal substitution, a feature "this compound" may emulate if it contains transition metals .

Environmental Impact: LaMnO₃ requires rare-earth elements (La), raising sustainability concerns, whereas "this compound" could theoretically utilize abundant metals (e.g., Fe, Co) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.